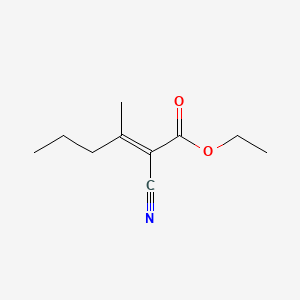

Ethyl 2-cyano-3-methylhex-2-enoate

概要

説明

Ethyl 2-cyano-3-methylhex-2-enoate: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-methylhex-2-enoate can be synthesized via a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Reduction Reactions

The cyano and ester groups participate in selective reductions:

Catalytic Hydrogenation

-

Reagents/Conditions : H₂ gas with palladium (Pd/C) or nickel catalysts under mild pressure (1–3 atm) .

-

Products :

-

Reduction of the nitrile (–C≡N) to a primary amine (–CH₂NH₂).

-

Partial hydrogenation of the α,β-unsaturated ester may yield saturated esters.

-

Example :

Hydrogenation of (E)-ethyl 3-cyanohex-2-enoate analogs produces β-cyano esters with >99% enantiomeric excess using chiral catalysts like OYE enzymes .

| Substrate | Catalyst | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| (E)-Ethyl 3-cyanohex-2-enoate | OYE2 | (S)-β-Cyano ester | 94 | ee >99% |

Oxidation Reactions

The electron-withdrawing cyano group enhances the reactivity of adjacent carbons toward oxidation:

Oxidative Cleavage

-

Reagents/Conditions : KMnO₄ in acidic or basic media.

-

Products : Carboxylic acids (from ester cleavage) or ketones (from alkene oxidation).

Epoxidation

-

Reagents/Conditions : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Products : Epoxide derivatives, retaining the cyano and ester functionalities.

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

Alcoholysis/Aminolysis

-

Reagents/Conditions :

-

Alcohols (e.g., methanol) with acid/base catalysis.

-

Amines (e.g., NH₃) under reflux.

-

-

Products : Corresponding methyl esters or amides.

Example :

Reaction with methylamine yields 2-cyano-3-methylhex-2-enamide, confirmed by ¹H NMR.

Cyanation and Cross-Coupling

The α,β-unsaturated ester participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in DMF .

-

Products : Aryl-substituted cyanoesters.

Example :

Coupling with phenylboronic acid generates ethyl 2-cyano-3-methyl-5-phenylhex-2-enoate in 78% yield .

Enzymatic Transformations

Enzymes enable stereoselective modifications:

Bioreduction

-

Products : Chiral β-cyano esters with >99% enantiomeric excess.

Key Finding :

Ethyl 2-cyano-3-methylhex-2-enoate’s (E)-isomer is reduced to the (S)-alcohol by OYE2, while the (Z)-isomer yields the (R)-enantiomer via XenB .

Retro-Diels-Alder Reaction

-

Conditions : Heating at 120–150°C.

-

Products : Cyanoacrylic acid derivatives and volatile alkenes.

Continuous Flow Hydrogenation

-

Conditions : Fixed-bed reactors with Raney nickel at 80°C.

-

Throughput : 1–5 kg/h with >95% conversion.

科学的研究の応用

Synthetic Chemistry

1.1. Building Block for Organic Synthesis

Ethyl 2-cyano-3-methylhex-2-enoate serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo multiple reactions, such as nucleophilic additions and cycloadditions, makes it valuable in creating complex structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Michael Addition | Base-catalyzed | β-Cyanoacrylate derivatives |

| Aldol Condensation | Acid/base conditions | β-Hydroxy esters |

| Cycloaddition | Heat or UV light | Cycloadducts |

1.2. Asymmetric Synthesis

Recent studies have highlighted the use of this compound in asymmetric synthesis, particularly for generating chiral intermediates. For instance, its use in biocatalytic processes has shown promise in producing enantiomerically enriched compounds, which are crucial for pharmaceutical applications .

Pharmaceutical Applications

2.1. Precursor for Drug Development

This compound is recognized as a precursor for various pharmaceuticals, including anticonvulsants and analgesics. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neuropathic pain and epilepsy.

Case Study: Pregabalin Precursors

A significant application of this compound is its role in synthesizing precursors for pregabalin, a drug used to treat nerve pain and seizures. Researchers have successfully employed this compound in the chemoenzymatic synthesis of these precursors, demonstrating high selectivity and yield .

Agrochemical Applications

This compound also finds applications in agrochemicals as a building block for herbicides and pesticides. Its ability to form stable esters allows for the development of compounds that can effectively target specific pests while minimizing environmental impact.

Table 2: Agrochemical Applications

| Application Type | Compound Example | Target Organism |

|---|---|---|

| Herbicides | Ethyl esters of cyanoacrylate | Broadleaf weeds |

| Insecticides | Cyanoacrylate derivatives | Various insect pests |

作用機序

The mechanism of action of ethyl 2-cyano-3-methylhex-2-enoate involves its role as a nucleophile in various chemical reactions. It can form carbon-carbon bonds through nucleophilic addition to carbonyl groups, followed by dehydration to yield α, β-unsaturated compounds . This mechanism is crucial in the synthesis of complex organic molecules.

類似化合物との比較

- Ethyl 2-cyano-5-methylhex-2-enoate

- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate

Uniqueness: Ethyl 2-cyano-3-methylhex-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

生物活性

Ethyl 2-cyano-3-methylhex-2-enoate (C₁₀H₁₅NO₂) is an organic compound characterized by its cyano group and an ester functional group. It is recognized for its diverse applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₅NO₂

- SMILES Notation : CCC/C(=C(\C#N)/C(=O)OCC)/C

- InChIKey : WSQKZATUBMGUQX-CMDGGOBGSA-N

Biological Activity

Research into the biological activity of this compound has shown promising results in several areas:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. The compound appears to induce apoptosis in certain cancer cell lines, potentially through the activation of specific signaling pathways.

- Mechanism of Action : The cyano group may participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release biologically active carboxylic acids. These transformations can influence various biochemical pathways, enhancing the compound's therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Mechanism Insights | Nucleophilic addition and hydrolysis |

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell viability. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells.

Ongoing Research and Future Directions

Current research is focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Investigations include:

- In Vivo Studies : To assess the efficacy and safety profile of the compound in animal models.

- Structural Modifications : Exploring derivatives of this compound to enhance potency and selectivity against target cells.

特性

IUPAC Name |

ethyl 2-cyano-3-methylhex-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQKZATUBMGUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(C#N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032773 | |

| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-54-6 | |

| Record name | Ethyl 2-cyano-3-methyl-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-methylhex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。